molecular formula C16H22N2O3S B5532974 N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea

N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea

Cat. No. B5532974
M. Wt: 322.4 g/mol
InChI Key: KGMOTAURJOZVTL-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea is a chemical compound with potential applications in various fields due to its unique molecular structure. It falls within a class of compounds known for their complex synthesis processes and diverse chemical and physical properties.

Synthesis Analysis

The synthesis of similar thiourea derivatives often involves intramolecular cyclization or oxidation under various conditions. For instance, Dzurila et al. (1991) describe the synthesis of 1,3-thiazines, 2-thiouracils, and ureas from N-substituted phenyl-N’-(2-methyl-3-phenylpropenoyl)thioureas through cyclization or oxidation (Dzurila et al., 1991).

Molecular Structure Analysis

Molecular structures of similar compounds are often derived from X-ray diffraction studies. For instance, Kaminsky et al. (2010) analyzed the molecular structures of enantiopure aryl-thioureas, which is relevant to understanding the structural aspects of N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea (Kaminsky et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of thiourea derivatives can be quite complex. Ito et al. (2015) explored the unique structural and photophysical properties of thiophene-based, radially π-conjugated systems, which could provide insights into the reactivity and chemical behavior of N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea (Ito et al., 2015).

Physical Properties Analysis

The physical properties, such as crystal structure and morphology, of thiourea derivatives can be assessed through methodologies like X-ray crystallography and morphological studies. Kaminsky et al. (2010) employed these methods for aryl-thioureas, which might be analogous to the physical properties analysis of N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea (Kaminsky et al., 2010).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interaction with other substances. The work of Ito et al. (2015) and Dzurila et al. (1991) provide examples of how the chemical properties of similar compounds are investigated and characterized (Ito et al., 2015); (Dzurila et al., 1991).

properties

IUPAC Name

1-(1-cyclopropylethyl)-3-(1,1-dioxothiolan-3-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12(13-7-8-13)18(15-5-3-2-4-6-15)16(19)17-14-9-10-22(20,21)11-14/h2-6,12-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMOTAURJOZVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropylethyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenylurea

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